Head-to-Head Potency Comparison: BMS-37 vs. BMS-8, BMS-200, and BMS-202
In a direct comparative study using a self-docking protocol and reported IC50 values, BMS-37 demonstrates an IC50 of 100 nM against the PD-L1/PD-1 complex. This positions its potency as intermediate within the early BMS series: it is approximately 1.5-fold more potent than BMS-8 (IC50 = 146 nM) and 1.3-fold less potent than BMS-200 (IC50 = 80 nM), while being approximately 5.6-fold less potent than the higher-affinity BMS-202 (IC50 = 18 nM) [1]. This distinct potency tier is crucial for experiments where a moderate degree of PD-1/PD-L1 blockade is desired to avoid complete pathway saturation.
| Evidence Dimension | Inhibition of PD-1/PD-L1 interaction (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | BMS-8: 146 nM; BMS-200: 80 nM; BMS-202: 18 nM |
| Quantified Difference | BMS-37 is 1.5-fold more potent than BMS-8; 1.3-fold less potent than BMS-200; 5.6-fold less potent than BMS-202 |
| Conditions | HTRF (Homogeneous Time-Resolved Fluorescence) binding assay; data compiled from literature by Al-Shar'i et al. 2020 |
Why This Matters
This data enables precise selection of BMS-37 over other BMS compounds based on the required level of PD-1/PD-L1 pathway inhibition, avoiding experimental artifacts from excessive or insufficient blockade.
- [1] Al-Shar'i NA, Al-Balas QA, Hassan MA, et al. Partial Least-Squares Discriminant Analysis and Ensemble-Based Flexible Docking of PD-1/PD-L1 Inhibitors: A Pilot Study. ACS Omega. 2020;5(40):25868-25881. View Source
